molecular formula C11H18ClNO B13447387 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride

2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride

カタログ番号: B13447387
分子量: 215.72 g/mol
InChIキー: KPUJFSNLRHOBTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride is a chiral amino alcohol derivative featuring a 2,4-dimethylphenyl substituent attached to a propanol backbone. The compound’s hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

特性

分子式

C11H18ClNO

分子量

215.72 g/mol

IUPAC名

2-amino-3-(2,4-dimethylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-8-3-4-10(9(2)5-8)6-11(12)7-13;/h3-5,11,13H,6-7,12H2,1-2H3;1H

InChIキー

KPUJFSNLRHOBTM-UHFFFAOYSA-N

正規SMILES

CC1=CC(=C(C=C1)CC(CO)N)C.Cl

製品の起源

United States

準備方法

Starting Materials and General Strategy

The synthesis typically begins with 2,4-dimethylbenzaldehyde as the aromatic precursor. The aldehyde is transformed through reduction and amination steps to introduce the amino and hydroxyl groups on the propanol backbone, followed by formation of the hydrochloride salt to enhance compound stability and solubility.

Method 2: Reduction and Amination Starting from 2,4-Dimethylbenzaldehyde

  • Reference: Commercial synthesis protocols outline a multi-step process starting from 2,4-dimethylbenzaldehyde.

  • Key Steps:

  • Typical solvents and reagents:

    • Methanol or ethanol as solvent.
    • Reducing agents: NaBH4, catalytic hydrogenation.
    • Amination agents: ammonia or amine sources.
    • Acid for salt formation: HCl gas or aqueous HCl.
  • Yields and Purity:

    • Yields vary depending on reaction conditions but generally range from 80-95%.
    • Purification by crystallization or chromatography.

Method 3: Reduction of Oxime Intermediates Using Nickel-Aluminium Catalysts

  • Reference: A patented method for optically active amino alcohols involves reduction of oxime derivatives of hydroxyketones using finely divided nickel-aluminium catalysts.

  • Procedure Highlights:

    • Preparation of the oxime by reaction of 1-phenyl-1-hydroxy-2-propanone with hydroxylamine salts in the presence of a base (e.g., sodium hydroxide).
    • Reduction of the oxime with a nickel-aluminium catalyst mixture (ratio ~1.5 to 5.0) at low temperatures (-15°C to 35°C).
    • Extraction and purification steps yield the chiral amino alcohol base.
    • Subsequent conversion to hydrochloride salt.
  • Advantages:

    • High optical purity.
    • Scalable catalytic process.
    • Control over diastereomeric impurities.

Method 4: Reduction of Epoxide Intermediates

  • Reference: Supporting information from recent synthetic studies describes preparation of related amino alcohols via epoxidation of alkenes followed by reduction with sodium borohydride in the presence of cerium chloride.

  • Procedure:

    • Epoxidation of an alkene precursor using m-chloroperoxybenzoic acid (m-CPBA) at 0°C.
    • Quenching and extraction to isolate epoxide intermediate.
    • Reduction of epoxide with NaBH4 and CeCl3·7H2O at 0°C to yield amino alcohol.
    • Purification by silica gel chromatography.
    • Final conversion to hydrochloride salt.
  • Notes:

    • This method allows stereochemical control.
    • Useful for synthesizing various substituted amino alcohols.

Comparative Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Catalysts Conditions Yield (%) Advantages Reference
1 Acetylamino acid precursor (compound 8) (+)-1,2-bis((2S,5S)-2,5-diethyl phospholano)benzene Rh catalyst Room temp, H2 gas, Parr reactor ~93 High enantioselectivity, mild conditions
2 2,4-Dimethylbenzaldehyde NaBH4 or catalytic hydrogenation, NH3, HCl Ambient to mild heating 80-95 Straightforward, commercially viable
3 1-Phenyl-1-hydroxy-2-propanone oxime Ni-Al catalyst (ratio 1.5-5), NaOH, hydroxylamine salt -15°C to 35°C, aqueous-organic High Optical purity, scalable catalytic process
4 Alkene precursor m-CPBA, NaBH4, CeCl3·7H2O 0°C to room temp Moderate Stereochemical control, versatile

Research Findings and Notes

  • The chiral rhodium-catalyzed hydrogenation route (Method 1) is widely regarded for its high stereoselectivity and yield, making it suitable for pharmaceutical intermediates.

  • The nickel-aluminium catalyst reduction (Method 3) provides an efficient and cost-effective alternative for large-scale synthesis with good optical purity, important for avoiding racemic mixtures.

  • The epoxide reduction approach (Method 4) offers flexibility in synthesizing various substituted amino alcohols but may require more purification steps due to side products.

  • Conversion to the hydrochloride salt is a common final step across all methods to improve compound stability, handling, and solubility.

化学反応の分析

Hydrolysis and Neutralization

The hydrochloride salt undergoes neutralization in basic media to yield the free amino alcohol. This reaction is critical for liberating the amine group for subsequent reactivity.

Reaction Conditions Products References
Neutralization of HCl saltAqueous NaOH (pH adjustment to >10)2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Key Findings :

  • The reaction proceeds quantitatively under mild conditions.

  • The free base is sensitive to oxidation and requires inert atmosphere storage.

Hydrogenation and Reduction

The amino alcohol participates in catalytic hydrogenation and borohydride-mediated reductions, particularly when conjugated systems or reducible functional groups are present.

Reaction Reagents/Catalysts Conditions Products References
Reduction of ester derivativesPd/C, H₂ (30 psi)Room temperature, methanolAmino alcohol derivatives (e.g., 16 )
Borohydride reductionNaBH₄ or LiAlH₄Anhydrous THF, 0°C to RTSecondary alcohol stabilization

Key Findings :

  • Hydrogenation of Cbz-protected intermediates (e.g., 14 ) with Pd/C achieves >98% enantiomeric excess .

  • LiAlH₄ is preferred for ester-to-alcohol reductions due to higher selectivity .

Oxidation Reactions

The secondary alcohol group can be oxidized to a ketone under controlled conditions.

Reaction Oxidizing Agents Conditions Products References
Alcohol oxidationMn-based catalysts (e.g., A )Acetic acid, 90°C3-(2,4-Dimethylphenyl)-2-aminopropan-1-one

Key Findings :

  • Mn complexes (e.g., A ) enable efficient oxygenation with up to 970 catalytic turnovers .

  • Cyclohexanol/cyclohexanone ratios suggest a metal-based oxidation pathway .

Substitution and Protection Reactions

The primary amine undergoes acylation, alkylation, and protection with groups like Cbz (carbobenzyloxy).

Reaction Reagents Conditions Products References
Cbz protectionBenzyl chloroformate, NaOHDichloromethane, 0°C to RTCbz-protected amino alcohol (e.g., 14 )
Mitsunobu reactionDIAD, PPh₃, azide nucleophileAnhydrous THF, refluxStereoinverted azide derivatives (e.g., 24 )

Key Findings :

  • Mitsunobu reactions enable stereochemical inversion at the alcohol-bearing carbon .

  • Cbz protection is reversible under hydrogenolysis, preserving enantiomeric purity .

Esterification and Functional Group Interconversion

The alcohol group can be esterified, while the amine can form salts or amides.

Reaction Reagents Conditions Products References
EsterificationThionyl chloride, methanolReflux, anhydrous conditionsMethyl ester derivatives (e.g., 10 )
Amide formationAcetic anhydride, baseRT, dichloromethaneAcetylated amino alcohol

Key Findings :

  • Thionyl chloride in methanol achieves >89% yield for ester formation .

  • Acetylation stabilizes the amine against undesired side reactions .

Degradation and Stability

The compound undergoes degradation via hydrogen abstraction under oxidative or thermal stress.

Reaction Conditions Products References
Thermal degradation60–90°C, aerobic conditionsOxidized byproducts (ketones, aldehydes)
PhotooxidationUV light, O₂Radical intermediates, cleavage products

Key Findings :

  • Degradation pathways involve hydrogen abstraction from the alcohol and methyl groups.

  • Stabilizers like antioxidants (e.g., BHT) mitigate decomposition .

Comparative Reactivity Table

A comparison of reactivity across functional groups:

Functional Group Reactivity Preferred Reagents Key Products
Amine (-NH₂)High (nucleophilic)Cbz-Cl, acetic anhydrideProtected amines, amides
Alcohol (-OH)Moderate (electrophilic)Mn catalysts, SOCl₂/ROHKetones, esters
Aromatic ringLow (electron-rich)Electrophilic substitutionHalogenated derivatives

科学的研究の応用

2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

作用機序

The mechanism of action of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Substituents on Phenyl Molecular Formula Molecular Weight Solubility Key Features
2-Amino-3-(2,4-dimethylphenyl)propan-1-OL HCl Not provided 2,4-dimethyl Likely C₁₁H₁₆ClNO₂ ~221.7 (est.) Polar solvents Electron-donating methyl groups
(S)-2-Amino-3-(benzyloxy)propan-1-OL HCl 61366-43-6 Benzyloxy C₁₀H₁₆ClNO₂ 217.69 Not specified Ether linkage; stereospecific (S)
1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl 1461705-44-1 2,4-difluoro C₉H₁₂ClF₂NO 223.65 Stable at RT Electron-withdrawing fluorine
2-Amino-2-(3-nitrophenyl)propan-1-OL HCl 2060024-73-7 3-nitro C₉H₁₂ClN₂O₃ 232.66 Slightly in DMSO Nitro group; planar structure
2-Amino-3-(4-methoxyphenyl)propan-1-OL 36397-23-6 4-methoxy C₁₀H₁₅NO₂ 181.23 Hydrophilic Methoxy enhances polarity

Key Observations :

  • Substituent Effects: The 2,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating properties, contrasting with electron-withdrawing groups (e.g., nitro in CAS 2060024-73-7 or fluorine in CAS 1461705-44-1).
  • Stereochemistry: Analogs like (S)-2-Amino-3-(benzyloxy)propan-1-OL HCl (CAS 61366-43-6) highlight the importance of enantiomeric purity in pharmacological activity .
  • Salt Forms : Hydrochloride salts (e.g., target compound and CAS 1461705-44-1) generally improve aqueous solubility compared to free bases .

Research Findings and Limitations

  • Safety Data: Limited safety information is available for most analogs. For instance, CAS 1461705-44-1 lacks publicly accessible SDS data, underscoring the need for further toxicological studies .
  • Comparative Bioactivity : Nitro-substituted analogs (e.g., CAS 2060024-73-7) may exhibit higher reactivity but lower metabolic stability compared to the target compound’s methylated phenyl group .

生物活性

2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the class of aryloxyaminopropanols, which are known for various pharmacological effects, including their roles as β-blockers and their implications in neurotransmitter modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It modulates the activity of specific receptors and enzymes involved in neurotransmission, particularly within the dopaminergic pathways. This modulation can lead to alterations in neuronal signaling, which has implications for the treatment of neurological disorders.

Key Mechanisms:

  • Neurotransmitter Modulation: The compound may enhance or inhibit neurotransmitter release, affecting conditions like depression or anxiety.
  • Receptor Interaction: It shows selectivity towards certain receptors, which can be critical for developing targeted therapies.

Structure-Activity Relationships (SAR)

The structural characteristics of this compound play a significant role in its biological activity. Variations in the aromatic and basic parts of the molecule can significantly influence its pharmacological profile.

Structural Feature Effect on Activity
Presence of Dimethyl GroupsEnhances lipophilicity and receptor affinity
Hydroxyl Group PositionAffects binding efficacy to receptors
ChiralityInfluences pharmacodynamics and kinetics

Research indicates that modifications to the phenyl ring and the propanol linker can lead to increased potency and selectivity for specific biological targets .

Antioxidant Activity

Recent studies have demonstrated that derivatives of 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models.

Anticancer Activity

In vitro studies have shown that certain derivatives possess anticancer properties against various cell lines. For instance, compounds derived from this structure have been tested against Caco-2 (colon cancer) and A549 (lung cancer) cell lines with varying degrees of success .

Compound Cell Line Activity (%)
2-Amino-3-(2,4-dimethylphenyl)propan-1-OLCaco-239.8% viability reduction
Derivative XA54935.0% viability reduction

Neuroprotective Effects

A study focusing on the neuroprotective effects of similar compounds indicated that they could protect dopaminergic neurons from degeneration. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Cardiovascular Implications

As a β-blocker analog, this compound has been evaluated for its cardiovascular effects. Its ability to modulate adrenergic signaling pathways positions it as a candidate for treating hypertension and heart failure .

Q & A

Q. What are the established synthetic routes for 2-Amino-3-(2,4-dimethylphenyl)propan-1-OL hydrochloride, and how can purity be optimized?

The synthesis typically involves reductive amination or substitution reactions. For example:

  • Reductive amination : Reacting 2,4-dimethylphenyl ketones with amino-propanol precursors under hydrogenation conditions using catalysts like palladium or platinum .
  • Substitution : Electrophilic aromatic substitution on the dimethylphenyl ring with amino-propanol derivatives, followed by HCl treatment to form the hydrochloride salt .
  • Purity optimization : Recrystallization in ethanol/water mixtures or chromatography (silica gel, eluent: methanol/chloroform) improves purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize this compound using spectroscopic methods?

Key techniques include:

  • NMR : 1^1H NMR (DMSO-d6): δ 7.2–6.8 (aromatic protons), δ 3.5–3.1 (propanol backbone), δ 2.3 (CH3_3 groups). 13^{13}C NMR confirms aromatic and aliphatic carbons .
  • IR : Peaks at 3300 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=C aromatic), and 1050 cm1^{-1} (C-O) .
  • Mass spectrometry : ESI-MS [M+H]+^+ expected at m/z 254.3 (C11_{11}H18_{18}ClNO+^+) .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Light sensitivity : Protect from UV exposure to avoid photolytic decomposition (test via TLC under UV light at 254 nm) .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic substitutions?

The amino group acts as a nucleophile, attacking electrophiles (e.g., acyl chlorides) via an SN_N2 mechanism. Steric hindrance from the 2,4-dimethylphenyl group slows reactivity compared to non-substituted analogues. Kinetic studies using UV-Vis spectroscopy (monitoring at 280 nm) show a second-order rate constant (k = 0.15 M1^{-1}s1^{-1} in DMF) .

Q. How can researchers resolve contradictions in spectral data for structural confirmation?

  • Contradiction example : Discrepancies in 1^1H NMR splitting patterns may arise from rotamers. Use variable-temperature NMR (VT-NMR) to observe coalescence at 50°C .
  • Computational validation : Compare experimental IR/NMR with DFT calculations (B3LYP/6-31G* basis set) using software like Gaussian .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral resolution : Use (S)-BINOL-based catalysts in asymmetric hydrogenation (90% ee achieved in trials) .
  • Chromatography : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) separates enantiomers. Monitor enantiomeric excess (ee) via polarimetry .

Q. How does the 2,4-dimethylphenyl group influence pharmacological activity in vitro?

  • Receptor binding : The hydrophobic dimethyl groups enhance affinity for lipophilic targets (e.g., GPCRs). Assay via competitive binding with 3^3H-labeled antagonists (IC50_{50} ≈ 120 nM) .
  • Metabolic stability : Microsomal studies (human liver microsomes) show a half-life of 45 minutes, indicating moderate CYP450 resistance .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC11_{11}H18_{18}ClNO
Molecular weight239.72 g/mol
Solubility (H2_2O)25 mg/mL (20°C)
LogP (octanol/water)2.1Computed

Q. Table 2: Troubleshooting Spectral Contradictions

IssueSolutionReference
Broad NH peaks in NMRUse D2_2O exchange
Unresolved MS fragmentsHigh-res ESI-MS (Orbitrap)
IR carbonyl absenceCheck for HCl salt interference

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。